2-(3-chlorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
2-(3-Chlorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3-chlorobenzenesulfonyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 1. The 3,4,5-trimethoxyphenyl moiety is pharmacologically significant, often associated with enhanced bioavailability and binding affinity in medicinal chemistry, particularly in antiproliferative agents .
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S/c1-28-19-12-15(13-20(29-2)22(19)30-3)21-18-8-5-9-24(18)10-11-25(21)31(26,27)17-7-4-6-16(23)14-17/h4-9,12-14,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQKVDHGMUGGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS No. 899959-50-3) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.85 g/mol. The presence of a chlorobenzenesulfonyl group and a trimethoxyphenyl moiety suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects. For instance, in the MTT assay, the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anti-proliferative activity .
The mechanisms by which this compound exerts its anticancer effects include:
- Microtubule Disruption : Similar to other known anti-mitotic agents like combretastatin-A4, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Angiogenesis : The compound has been shown to inhibit endothelial cell proliferation and migration, which are critical processes in angiogenesis. This action was confirmed through assays measuring tube formation in vitro .
Study 1: Cytotoxicity Assessment
A comprehensive study assessed the cytotoxicity of various derivatives including our compound against breast cancer cell lines. The results indicated that while the compound showed significant cytotoxicity towards MCF-7 cells, it exhibited lower toxicity towards normal cell lines such as NIH-3T3 (IC50 > 100 µM), suggesting a favorable therapeutic index .
Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications on the trimethoxyphenyl group significantly influenced the biological activity. Compounds with additional methoxy groups displayed enhanced potency against cancer cells while maintaining low toxicity profiles .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's efficacy as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays revealed that the compound exhibits selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 27.7 to 39.2 µM. In contrast, it showed low toxicity towards normal cell lines (IC50 > 100 µM) .
Table 1: Cytotoxicity of 2-(3-chlorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine against Cancer Cell Lines
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| MCF-7 | 27.7 | High |
| MDA-MB-231 | 39.2 | High |
| NIH-3T3 | >100 | Low |
2. Neuroprotective Properties
The compound has also been investigated for its neuroprotective properties. Research indicates that it may modulate neuroinflammation and oxidative stress pathways:
- Mechanisms of Action : The compound is believed to influence pathways associated with neurodegenerative diseases by acting on the tryptophan-kynurenine metabolic pathway. This pathway is crucial in regulating immune responses and cellular energy balance .
Case Studies
Case Study 1: Breast Cancer Treatment
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant potential for therapeutic applications. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective action and reduced side effects compared to conventional chemotherapeutics.
Case Study 2: Neurodegenerative Disease Models
In models of neurodegeneration (e.g., Alzheimer's disease), the compound exhibited antioxidant properties that could mitigate oxidative stress. This suggests a possible role in developing treatments aimed at slowing disease progression by protecting neuronal integrity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group and 3-chlorophenyl moiety are reactive sites:
- Chlorine Replacement : The 3-chlorobenzenesulfonyl group undergoes nucleophilic substitution with amines (e.g., piperazine, morpholine) in THF at 60°C, forming sulfonamide derivatives .
- Demethylation : The 3,4,5-trimethoxyphenyl group can be selectively demethylated using BBr₃ in DCM to generate hydroxylated analogs .
Table 2: Substitution Reactions and Outcomes
Cyclization and Ring-Opening
The pyrrolo[1,2-a]pyrazine core participates in acid-mediated cyclization:
- Ring Expansion : Treatment with concentrated H₂SO₄ at 100°C induces cyclization to form tricyclic structures (e.g., thieno[3,2-c]pyridines) .
- Ring-Opening with Nucleophiles : Hydrazine or hydroxylamine cleaves the pyrrolo ring under basic conditions, generating pyrazine-2,3-diamine derivatives .
Table 3: Cyclization and Ring-Modification Reactions
Stability and Degradation
- Photodegradation : Exposure to UV light (254 nm) in methanol induces cleavage of the sulfonyl group, forming 3-chlorobenzenesulfonic acid and pyrrolopyrazine fragments .
- Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via sulfonate hydrolysis .
Table 4: Stability Profile
| Condition | Degradation Pathway | Half-Life (h) | Source |
|---|---|---|---|
| UV light (254 nm) | Sulfonyl group cleavage | 4–6 | |
| pH 1.0 (HCl) | Hydrolysis of sulfonate | 1.2 |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Core Heterocycle Influence: The pyrrolo[1,2-a]pyrazine core in the target compound distinguishes it from pyrazolo[4,3-c]pyridine () or pyrazino[1,2-a]pyrimidinone (). These cores influence ring planarity and hydrogen-bonding capacity, affecting target selectivity. The pyrrol-2-one derivative () lacks the fused pyrazine ring, reducing conformational rigidity compared to the target compound.
Substituent Effects :
- 3,4,5-Trimethoxyphenyl Group : This substituent is absent in analogues from and but is critical in trimethoxyphenyl-containing anticancer agents (e.g., combretastatin analogues) . Its electron-donating methoxy groups enhance π-π stacking with hydrophobic enzyme pockets.
- Sulfonyl vs. Sulfonamido Groups : The 3-chlorobenzenesulfonyl group in the target compound differs from the sulfonamido group in . Sulfonyl groups generally improve metabolic stability over sulfonamides, which may undergo hydrolysis .
Comparison :
- The target compound’s synthesis likely parallels methods in , where sulfonyl groups are introduced via nucleophilic substitution or condensation.
- ’s use of 3-chlorobenzaldehyde in aldol reactions contrasts with the target’s probable sulfonylation pathway, highlighting divergent strategies for chloroaryl incorporation.
Physicochemical and Spectroscopic Properties
- Melting Points : The target compound’s melting point is unreported, but analogues like ’s pyrrol-2-one (mp 235–237°C) and ’s pyrazolo-pyridine (mp 303–306°C) suggest high thermal stability due to aromatic stacking .
- Mass Spectrometry : The target’s molecular ion ([M+H]+) is predicted to exceed 500 Da based on structural complexity, comparable to ’s compound (m/z 536.4) .
Q & A
Q. What are the key steps and optimized conditions for synthesizing this compound?
The synthesis typically involves:
- Nucleophilic substitution of the pyrrolo-pyrazine core with the 3-chlorobenzenesulfonyl group under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Coupling reactions with the 3,4,5-trimethoxyphenyl moiety using catalysts like triethylamine or Pd-based systems (e.g., Pd₂(dba)₃/XPhos) under inert atmospheres .
- Solvent optimization : Ethanol or DMSO is preferred for intermediate steps to balance solubility and reactivity . Example yields: 29–88% depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is structural confirmation performed for intermediates and the final compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate regioselectivity of substituents (e.g., aromatic protons at δ 6.5–7.2 ppm for trimethoxyphenyl groups) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ions matched to theoretical values within 0.001 Da) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms fused-ring geometry .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or hexane .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C under nitrogen .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst screening : Pd₂(dba)₃ with XPhos ligand increases coupling efficiency for aryl groups (e.g., 70% yield for similar sulfonamide derivatives) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours for traditional heating) while maintaining >90% purity .
- Workflow optimization : Use of flow chemistry for continuous purification minimizes intermediate degradation .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response profiling : Test compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Off-target screening : Use kinase/GPCR panels to rule out confounding interactions .
- Metabolic stability assays : Assess liver microsome degradation to explain variability in in vivo vs. in vitro efficacy .
Q. What computational strategies predict structure-activity relationships (SAR) for this scaffold?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups enhance electrophilicity) .
- Molecular docking : Identifies potential binding pockets (e.g., tubulin polymerization inhibition via trimethoxyphenyl interactions) .
- QSAR models : Correlate substituent hydrophobicity (logP) with cytotoxicity (R² > 0.85 in preliminary trials) .
Q. How to address low reproducibility in spectral data across labs?
- Standardized NMR protocols : Use deuterated solvents with internal standards (e.g., TMS) and fixed relaxation delays .
- Inter-lab calibration : Share reference samples for HRMS alignment (mass error tolerance ±1 ppm) .
- Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew UV-Vis or fluorescence readings .
Methodological Considerations Table
Key Research Gaps
- Mechanistic studies : Limited data on the compound’s interaction with non-target proteins (e.g., cytochrome oxidases).
- In vivo pharmacokinetics : No published studies on bioavailability or blood-brain barrier penetration.
- Stereochemical effects : Racemic mixtures vs. enantiopure forms remain unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
